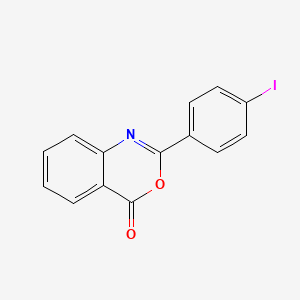
1-(2-C-|A-Methyl-|A-D-ribofuranosyl)-5-nitropyridine-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-C-|A-Methyl-|A-D-ribofuranosyl)-5-nitropyridine-2(1H)-one is a synthetic organic compound that belongs to the class of nucleoside analogs
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-C-|A-Methyl-|A-D-ribofuranosyl)-5-nitropyridine-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the ribofuranosyl moiety and the nitropyridine core.
Glycosylation Reaction: The ribofuranosyl moiety is attached to the nitropyridine core through a glycosylation reaction, often using a Lewis acid catalyst.
Purification: The product is purified using chromatographic techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-C-|A-Methyl-|A-D-ribofuranosyl)-5-nitropyridine-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The ribofuranosyl moiety can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral or anticancer agent.
Medicine: Potential therapeutic applications due to its ability to interfere with nucleic acid synthesis.
Industry: Used in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of 1-(2-C-|A-Methyl-|A-D-ribofuranosyl)-5-nitropyridine-2(1H)-one involves its incorporation into nucleic acids, leading to the disruption of nucleic acid synthesis. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound may target specific enzymes involved in nucleic acid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-C-Methyl-D-ribofuranosyl)-5-nitropyridine-2(1H)-one: A closely related compound with similar properties.
1-(2-C-Methyl-D-ribofuranosyl)-5-aminopyridine-2(1H)-one: A derivative with an amino group instead of a nitro group.
Uniqueness
1-(2-C-|A-Methyl-|A-D-ribofuranosyl)-5-nitropyridine-2(1H)-one is unique due to its specific structure, which may confer distinct biological activities compared to other nucleoside analogs. Its nitro group can be selectively modified, allowing for the synthesis of a wide range of derivatives with potential therapeutic applications.
Propiedades
Fórmula molecular |
C11H14N2O7 |
|---|---|
Peso molecular |
286.24 g/mol |
Nombre IUPAC |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-nitropyridin-2-one |
InChI |
InChI=1S/C11H14N2O7/c1-11(17)9(16)7(5-14)20-10(11)12-4-6(13(18)19)2-3-8(12)15/h2-4,7,9-10,14,16-17H,5H2,1H3/t7-,9?,10-,11+/m1/s1 |
Clave InChI |
IQRCJZVIONRBEJ-KCIRGCAJSA-N |
SMILES isomérico |
C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=C(C=CC2=O)[N+](=O)[O-])O |
SMILES canónico |
CC1(C(C(OC1N2C=C(C=CC2=O)[N+](=O)[O-])CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405127.png)

![N-[2-methyl-5-(1-methyl-1H-imidazol-4-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B12405151.png)









